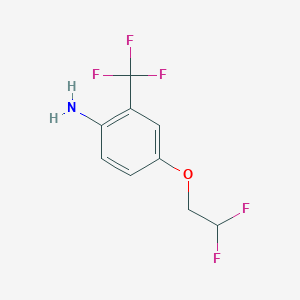

4-(2,2-Difluoroethoxy)-2-trifluoromethylphenylamine

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for multiply-substituted benzene derivatives. The parent structure consists of an aniline backbone (phenylamine) with two fluorinated substituents positioned at the 2- and 4- positions relative to the amino group. The complete systematic name "4-(2,2-Difluoroethoxy)-2-trifluoromethylphenylamine" indicates the presence of a 2,2-difluoroethoxy group (-OCH₂CF₂H) at the para position and a trifluoromethyl group (-CF₃) at the ortho position relative to the amino functionality.

Alternative chemical designations include the descriptor "4-(2,2-Difluoroethoxy)-2-trifluoromethylaniline," where aniline serves as the equivalent systematic term for phenylamine. Related structural isomers documented in chemical databases include 4-(2,2-Difluoroethoxy)-3-(trifluoromethyl)aniline, which represents a positional isomer with the trifluoromethyl group relocated to the meta position. Additional analogous compounds encompass 2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline and 2-(2,2-Difluoro-ethoxy)-6-trifluoromethyl-aniline, demonstrating the diverse substitution patterns possible within this chemical class.

Properties

IUPAC Name |

4-(2,2-difluoroethoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F5NO/c10-8(11)4-16-5-1-2-7(15)6(3-5)9(12,13)14/h1-3,8H,4,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJQNKYVWPNNBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide (CF₃I) and difluoromethyl iodide (CF₂HI) under specific reaction conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes utilize metal-based methods to transfer difluoromethyl groups to aromatic compounds, often employing catalysts such as palladium or copper . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)-2-trifluoromethylphenylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) are used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include various substituted phenylamines, nitro compounds, and hydroxyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2,2-Difluoroethoxy)-2-trifluoromethylphenylamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials with unique properties, such as increased stability or reactivity

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-2-trifluoromethylphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of difluoroethoxy and trifluoromethyl groups enhances its ability to form hydrogen bonds and interact with hydrophobic pockets within proteins . This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to other fluorinated phenylamines with variations in substituent type and position:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|

| 4-(2,2-Difluoroethoxy)-2-trifluoromethylphenylamine | C₉H₈F₅NO | 261.16 | 2-CF₃, 4-OCH₂CF₂ |

| 2-[4-(Trifluoromethyl)phenyl]ethylamine | C₉H₁₀F₃N | 189.18 | 4-CF₃, ethylamine side chain |

| 2-[4-(Difluoromethoxy)phenyl]ethylamine | C₉H₁₁F₂NO | 187.19 | 4-OCHF₂, ethylamine side chain |

| 2-[4-(Trifluoromethoxy)phenyl]ethylamine | C₉H₁₀F₃NO | 205.18 | 4-OCF₃, ethylamine side chain |

| (R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride | C₉H₈ClF₆N | 279.61 | Chiral CF₃-phenyl, ethylamine salt |

Key Observations :

Physicochemical and Analytical Properties

- Solubility: Fluorinated groups increase lipophilicity. The target compound is likely less water-soluble than non-fluorinated analogues but more soluble than fully nonpolar derivatives.

- Spectroscopic Data : While direct LCMS/HPLC data are unavailable for the target compound, analogues like those in EP 4 374 877 A2 exhibit m/z values >850 and retention times <2 minutes under acidic conditions, suggesting similar elution profiles for fluorinated amines .

Biological Activity

4-(2,2-Difluoroethoxy)-2-trifluoromethylphenylamine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group and a difluoroethoxy substituent, which may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a phenyl ring with two significant substituents: a difluoroethoxy group and a trifluoromethyl group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which can improve binding affinity to biological targets. The difluoroethoxy group may facilitate hydrogen bonding and electrostatic interactions, further stabilizing the compound's binding to its targets.

Antagonistic Properties

Recent studies have indicated that this compound exhibits antagonistic activity against specific neurotransmitter receptors. For example, it has been shown to act as an antagonist of the 5-HT6 receptor, which is implicated in various neurological disorders such as depression and schizophrenia .

In Vitro Studies

In vitro assays demonstrate that this compound can modulate neurotransmitter release and receptor activity. In experiments involving rat cortical neurons, it was observed that the compound inhibited serotonin-induced currents, suggesting a potential role in modulating serotonergic signaling pathways .

Case Studies

- Neuropharmacological Effects : In a study assessing the effects on anxiety-like behaviors in rodent models, administration of this compound resulted in reduced anxiety responses compared to control groups. This finding supports the hypothesis that the compound may have anxiolytic properties mediated through serotonergic pathways .

- Cognitive Enhancement : Another investigation focused on cognitive performance in mice treated with the compound showed improvements in memory tasks. These effects were correlated with alterations in neurotransmitter levels, particularly serotonin and norepinephrine .

Comparative Analysis

To provide further insights into the biological activity of this compound, a comparison with similar compounds is presented in Table 1:

| Compound Name | Structure | EC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | Structure | 7.48 ± 1.58 | Antagonist of 5-HT6 receptor |

| Compound A | Structure | 10.0 ± 1.0 | Weak antagonist |

| Compound B | Structure | 5.0 ± 0.5 | Moderate antagonist |

Q & A

Q. What are the recommended synthetic routes for introducing the 2,2-difluoroethoxy group into aromatic amines like 4-(2,2-Difluoroethoxy)-2-trifluoromethylphenylamine?

The 2,2-difluoroethoxy group is typically introduced via nucleophilic substitution or coupling reactions. For example, in structurally similar compounds (e.g., penoxsulam herbicides), the difluoroethoxy moiety is added by reacting a fluorinated alcohol (e.g., 2,2-difluoroethanol) with a halogenated aromatic precursor under basic conditions . Key steps include:

- Precursor activation : Use of a halogen (e.g., Cl, Br) at the target position on the aromatic ring.

- Reaction optimization : Employ polar aprotic solvents (e.g., DMF, DMSO) and bases like K₂CO₃ or Cs₂CO₃ to enhance nucleophilicity.

- Purification : Column chromatography or recrystallization to isolate the product.

Q. How can the stability of this compound be assessed under experimental storage conditions?

Stability studies should evaluate:

- Hydrolytic stability : Expose the compound to aqueous buffers (pH 4–9) at 25–40°C and monitor degradation via HPLC or LC-MS over 7–14 days .

- Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light sensitivity : Store samples under UV/visible light and compare degradation rates with dark controls .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR, IR) for fluorinated aromatic amines like this compound?

Contradictions often arise from:

- Fluorine coupling effects : Use ¹⁹F NMR to resolve splitting patterns caused by adjacent fluorines. For example, the trifluoromethyl group (-CF₃) shows a distinct triplet in ¹⁹F NMR due to coupling with adjacent fluorines .

- Conformational isomerism : Variable-temperature NMR can identify dynamic processes (e.g., rotation around the C-O bond in the difluoroethoxy group).

- Crystallographic validation : Single-crystal X-ray diffraction provides definitive structural assignments, as demonstrated for related fluorinated aryl ethers .

Q. How can computational methods predict the reactivity of the trifluoromethyl group in catalytic transformations involving this compound?

Density functional theory (DFT) calculations are critical:

- Electrophilicity analysis : Calculate Fukui indices to identify reactive sites on the trifluoromethylphenylamine core.

- Transition-state modeling : Simulate pathways for reactions like C-F bond activation or cross-couplings. For instance, studies on similar trifluoromethylated aromatics reveal that electron-deficient catalysts (e.g., Pd with electron-withdrawing ligands) enhance reactivity .

- Solvent effects : Include implicit solvent models (e.g., SMD) to account for solvation in reaction barriers.

Q. What experimental designs mitigate batch-to-batch variability in synthesizing fluorinated intermediates for this compound?

Robust protocols require:

- Stoichiometric control : Precisely regulate the molar ratio of fluorinated reagents (e.g., 2,2-difluoroethanol) to avoid side reactions.

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

- Quality checks : Implement orthogonal analytical methods (e.g., GC-MS for volatile byproducts, elemental analysis for C/F ratios) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.